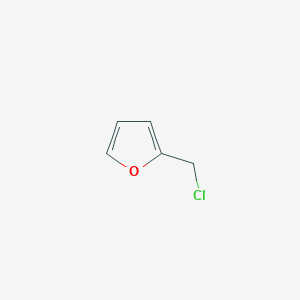

2-(Chloromethyl)furan

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANBJDIOIDQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277135 | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-88-9 | |

| Record name | 2-(Chloromethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloromethylfuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-(Chloromethyl)furan from Furfuryl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)furan from furfuryl alcohol. This compound is a valuable reagent and building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details the primary synthetic methodology, experimental protocols, and relevant data to support research and development in this area.

Introduction

This compound, also known as furfuryl chloride, is a reactive chemical intermediate characterized by a furan (B31954) ring substituted with a chloromethyl group. Its high reactivity makes it a versatile precursor for the introduction of the furfuryl moiety into a wide range of molecules. The synthesis of this compound is most commonly achieved through the chlorination of the readily available bio-based chemical, furfuryl alcohol.

Core Synthesis Pathway

The principal method for the synthesis of this compound from furfuryl alcohol involves the use of a chlorinating agent to replace the hydroxyl group of the alcohol with a chlorine atom. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation, often in the presence of a base such as pyridine (B92270) to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound using thionyl chloride.

Materials:

-

Furfuryl alcohol (C₅H₆O₂)

-

Thionyl chloride (SOCl₂)

-

Pyridine (C₅H₅N)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A solution of furfuryl alcohol in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Reagents: A solution of thionyl chloride in anhydrous diethyl ether is added dropwise to the stirred solution of furfuryl alcohol, while maintaining the temperature below 5 °C. Pyridine is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is stirred at 0-5 °C for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation.

Safety Precautions:

-

This compound is a flammable and unstable compound that can decompose at room temperature to release hydrogen chloride.[1] It should be handled in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | Furfuryl Alcohol | |

| Chlorinating Agent | Thionyl Chloride | |

| Base | Pyridine | |

| Solvent | Diethyl Ether | |

| Reaction Temperature | 0-5 °C | |

| Typical Yield | 70-80% |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClO | [1] |

| Molecular Weight | 116.55 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 45-47 °C / 15 mmHg | |

| Density | 1.18 g/mL at 25 °C |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 7.39 (m, 1H), 6.35 (m, 2H), 4.58 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 152.0, 143.5, 110.9, 108.2, 38.5 |

| IR (neat) | ν 3120, 2960, 1595, 1500, 1010, 750 cm⁻¹ |

Experimental Workflow and Logic

The synthesis of this compound from furfuryl alcohol can be visualized as a multi-step process, from reaction setup to final product characterization.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from furfuryl alcohol using thionyl chloride is a reliable and efficient method for producing this important synthetic intermediate. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are crucial due to the reactivity and instability of the product. The detailed protocol and data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to 2-(Chloromethyl)furan: Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and associated hazards of 2-(Chloromethyl)furan. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and effective utilization of this reactive chemical intermediate. All quantitative data is summarized for clarity, and a general safe handling workflow is provided.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] It is an organic compound featuring a furan (B31954) ring, which is a five-membered aromatic heterocycle containing a single oxygen atom. The presence of a chloromethyl group at the second position of the furan ring significantly influences its reactivity.[1] This compound is soluble in organic solvents but has limited solubility in water.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClO | [1][2][3] |

| Molecular Weight | 116.55 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~140.49 °C (rough estimate) | [3][4][5] |

| Density | 1.1783 g/mL | [3][4] |

| Refractive Index | 1.4941 | [3][4] |

| Vapor Pressure | 8.18 mmHg at 25°C | [3] |

| Flash Point | 37.8 °C | [3] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

Hazard Analysis and Safety Information

This compound is a hazardous chemical that requires strict safety precautions during handling and storage. It is classified as a flammable liquid and vapor.[3] The compound is toxic if swallowed and can be fatal if inhaled. It is also corrosive, causing severe skin burns and serious eye damage.

| Hazard Category | GHS Hazard Statement(s) | Pictogram(s) | Precautionary Statement(s) (selected) |

| Flammability | H226: Flammable liquid and vapor | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6] P233: Keep container tightly closed.[6] P240: Ground and bond container and receiving equipment.[6] |

| Acute Toxicity | H301: Toxic if swallowed. H330 / H331: Fatal if inhaled / Toxic if inhaled. | 💀 | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[6] |

| Skin Corrosion/ Irritation | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[6] | corrosive | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[6] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[6] |

| Eye Damage/ Irritation | H319: Causes serious eye irritation.[6] | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| Respiratory Irritation | H335: May cause respiratory irritation.[6] | ❗ | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

| Reactivity/Stability | Decomposes at room temperature to release hydrogen chloride; may explode in a sealed container. Highly explosive when shocked, exposed to heat, or by spontaneous chemical reaction. Can react vigorously with oxidizing materials.[7] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6] P405: Store locked up.[6] |

Experimental Protocols and Methodologies

General Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound, based on common laboratory safety practices for hazardous chemicals.

References

- 1. CAS 617-88-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H5ClO | CID 219520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 617-88-9 CAS MSDS (2-Chloromethylfuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Chloromethylfuran | 617-88-9 [amp.chemicalbook.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3003-84-7 Name: 2-(chloromethyl)tetrahydrofuran [xixisys.com]

- 7. guidechem.com [guidechem.com]

In-depth Technical Guide: 1H and 13C NMR Spectral Data of 2-(Chloromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Chloromethyl)furan. The information presented is intended to aid in the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.41 | dd | 1.8, 0.8 | 1H | H5 |

| 6.38 | d | 3.2 | 1H | H3 |

| 6.34 | dd | 3.2, 1.8 | 1H | H4 |

| 4.59 | s | - | 2H | -CH₂Cl |

dd = doublet of doublets, d = doublet, s = singlet

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 152.4 | C2 |

| 143.2 | C5 |

| 111.0 | C4 |

| 108.6 | C3 |

| 38.5 | -CH₂Cl |

Experimental Protocol

The NMR spectra were acquired using a high-resolution spectrometer. A detailed experimental protocol is provided below.

Instrumentation:

-

NMR Spectrometer: Bruker Avance series (or equivalent) operating at a proton frequency of 400 MHz.

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8% D).

-

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Acquisition Time: 3.0 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 240 ppm

-

Data Processing:

-

The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-domain spectra.

-

Phase and baseline corrections were applied.

-

Chemical shifts were referenced to the residual solvent peak of CDCl₃ (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Structural Assignment and Spectral Interpretation

The assignment of the proton and carbon signals is based on their chemical shifts, multiplicities, and coupling constants, which are characteristic of the furan (B31954) ring system and the influence of the chloromethyl substituent.

dot

Caption: Correlation of ¹H and ¹³C NMR signals to the structure of this compound.

This diagram visually connects the assigned proton and carbon signals to their respective positions on the this compound molecule, aiding in the comprehensive understanding of its NMR spectral features.

Mass Spectrum and Fragmentation Pattern of 2-(Chloromethyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum and fragmentation pattern of 2-(chloromethyl)furan. The information presented herein is crucial for the unambiguous identification and characterization of this compound in various experimental settings, including drug metabolism studies and synthetic chemistry protocols.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the chloromethyl group and fragmentation of the furan (B31954) ring. The expected mass-to-charge ratios (m/z) and their relative abundances are summarized in the table below. The presence of a chlorine atom results in a characteristic M+2 isotopic peak for the molecular ion and any chlorine-containing fragments, with an intensity ratio of approximately 3:1.

| m/z | Proposed Ion | Formula | Proposed Structure/Loss |

| 116/118 | Molecular Ion [M]⁺ | [C₅H₅ClO]⁺ | Intact molecule |

| 81 | [M - Cl]⁺ | [C₅H₅O]⁺ | Loss of a chlorine radical |

| 79/81 | [M - HCl]⁺ | [C₅H₄O]⁺ | Loss of hydrogen chloride |

| 53 | [C₄H₅]⁺ | [C₄H₅]⁺ | Fragmentation of the furan ring |

| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | Further fragmentation of the furan ring |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general methodology for the acquisition of a mass spectrum for this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the prepared solution into the GC inlet.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-200.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The logical progression of these fragmentations is depicted in the following diagram.

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound using GC-MS involves several sequential steps, from sample preparation to data analysis. This process ensures the reliable acquisition and interpretation of the mass spectrum.

Caption: General experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Chloromethyl)furan Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(Chloromethyl)furan, a critical tool for the identification and characterization of this important chemical intermediate. By understanding the vibrational characteristics of its functional groups, researchers can effectively monitor reactions, assess purity, and elucidate the structure of novel furan-containing compounds.

Core Concepts in the IR Spectroscopy of this compound

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds, such as stretching and bending. These absorptions are recorded as a spectrum, which serves as a unique molecular fingerprint.

For this compound, the key functional groups that give rise to characteristic IR absorptions are the furan (B31954) ring and the chloromethyl group. The furan ring exhibits vibrations associated with its aromatic C-H bonds, C=C double bonds, and the C-O-C ether linkage. The chloromethyl group displays characteristic vibrations of the C-H and C-Cl bonds.

Predicted Infrared Absorption Data for this compound

While a publicly available, complete experimental IR spectrum for this compound is not readily accessible in the reviewed literature, we can predict the characteristic absorption bands based on data from furan, its derivatives, and general IR correlation tables. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| =C-H Stretch (Furan Ring) | 3100 - 3150 | Medium | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. |

| C-H Stretch (Chloromethyl Group) | 2950 - 3000 | Medium | Aliphatic C-H stretching vibrations. |

| C=C Stretch (Furan Ring) | 1500 - 1600 | Medium to Weak | Characteristic of the furan ring's double bonds. The exact position can be influenced by substitution. |

| Furan Ring Breathing | 1380 - 1480 | Medium | Skeletal vibrations of the entire furan ring structure. |

| C-O-C Asymmetric Stretch (Furan Ring) | ~1180 | Strong | A strong and characteristic band for the ether linkage within the furan ring.[1] |

| C-O-C Symmetric Stretch (Furan Ring) | ~1015 | Medium | Another key vibration of the furan ring's ether bond. |

| C-H Out-of-Plane Bend (Furan Ring) | 740 - 900 | Strong | The position of this strong band is dependent on the substitution pattern of the furan ring.[1] |

| C-Cl Stretch (Chloromethyl Group) | 650 - 800 | Strong to Medium | The carbon-chlorine stretching vibration is expected in this region. |

Experimental Protocol: Acquiring the IR Spectrum of this compound

Due to the liquid nature of this compound at room temperature, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a highly suitable and convenient method for obtaining its IR spectrum.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

Sample Preparation:

-

As this compound is a liquid, no special sample preparation is required. A single drop of the neat liquid is sufficient.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or acetone (B3395972) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle and even pressure to ensure good contact between the liquid sample and the crystal surface.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and then cleaning with an appropriate solvent.

-

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for identifying the functional groups of this compound from its IR spectrum.

Caption: Logical workflow for the identification of this compound functional groups using IR spectroscopy.

This technical guide provides a foundational understanding of the IR spectroscopy of this compound. For definitive identification and characterization, it is recommended that researchers acquire an experimental spectrum of a purified sample and compare it with the predicted values and spectral databases.

References

Stability and Storage of 2-(Chloromethyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for 2-(Chloromethyl)furan. Due to its reactive nature, proper handling and storage are crucial to maintain its purity and prevent the formation of degradation products. This document outlines the known stability profile, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Stability Profile

This compound is a reactive organic compound susceptible to degradation under various conditions. The primary routes of degradation are hydrolysis, and to a lesser extent, thermal and photolytic decomposition. The presence of the chloromethyl group attached to the furan (B31954) ring makes the molecule susceptible to nucleophilic substitution reactions.

Key Degradation Pathways: The most significant degradation pathway for this compound is the hydrolysis of the chloromethyl group to form 2-(Hydroxymethyl)furan. This reaction can be catalyzed by the presence of water and is accelerated by acidic or basic conditions.

Influence of Environmental Factors:

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Light: Exposure to light, particularly UV light, may induce decomposition.

-

Moisture: The presence of water will lead to hydrolysis.

-

Air: Contact with air, specifically oxygen, can potentially lead to oxidative degradation, although this is a less characterized pathway.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and general chemical principles.

| Parameter | Recommended Condition |

| Temperature | Refrigerate (2-8 °C). |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). |

| Light | Protect from light by using an amber or opaque container. |

| Container | Keep in a tightly sealed container to prevent moisture ingress. |

| Ventilation | Store in a cool, dry, and well-ventilated area. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and water. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify its likely degradation products and establish its degradation pathways.[1] The following conditions are recommended for this compound:

| Stress Condition | Proposed Protocol |

| Acidic Hydrolysis | Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate base before analysis. |

| Basic Hydrolysis | Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with an appropriate acid before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable organic solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound or a solution in a suitable solvent at 70°C for 48 hours. |

| Photodegradation | Expose a solution of this compound in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2] A dark control sample should be stored under the same conditions but protected from light. |

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active substance due to degradation. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products.

| Parameter | Recommended Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |

| Inlet Temperature | 250 °C. |

| Injection Mode | Split (e.g., 20:1). |

| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |

| MS Transfer Line | 280 °C. |

| Ion Source Temp. | 230 °C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Scan Range | m/z 40-300. |

3.2.2. High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection can also be developed and validated for the quantification of this compound and its degradation products.

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm). |

| Mobile Phase | A gradient of water (A) and acetonitrile (B52724) (B). For example: Start with 70% A, 30% B; ramp to 10% A, 90% B over 15 minutes. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Detection | UV at 220 nm. |

| Injection Volume | 10 µL. |

Visualizations

Degradation Pathway

Experimental Workflow for Stability Assessment

References

2-(Chloromethyl)furan safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 2-(Chloromethyl)furan

Disclaimer: The following guide has been compiled from various publicly available sources. A comprehensive and official Safety Data Sheet (SDS) with complete quantitative toxicological and GHS classification data for this compound (CAS 617-88-9) could not be definitively located. Much of the available data is qualitative or estimated, and some sources explicitly state that data is unavailable. Therefore, this document should be used as a supplementary resource, and users must consult with their institution's safety office and refer to the most current SDS provided by their chemical supplier before handling this compound. Extreme caution is advised due to the substance's potential instability.

Chemical Identification and Physical Properties

This compound, also known as furfuryl chloride, is a heterocyclic organic compound.[1] It is characterized by a furan (B31954) ring substituted with a chloromethyl group.[1] This structure makes it a reactive and useful intermediate in organic synthesis, particularly for nucleophilic substitution reactions.[1] However, its reactivity also contributes to its hazardous nature. It is typically a colorless to pale yellow liquid with a distinct odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 617-88-9 | [2][3] |

| Molecular Formula | C₅H₅ClO | [3][4][5][6] |

| Molecular Weight | 116.55 g/mol | [4][5][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 140.49°C (rough estimate) | [3][4] |

| Density | 1.1783 g/cm³ | [3][4] |

| Flash Point | 37.8 °C | [3] |

| Refractive Index | 1.4941 | [3][7] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Hazard Identification and GHS Classification

Official GHS classification for this compound is not consistently available. Some sources state that no data is available for a formal classification.[2] However, based on qualitative descriptions from multiple sources, the compound presents several significant hazards.

Qualitative Hazard Summary:

-

Flammability: The compound is described as a flammable liquid and vapor, with a flash point of approximately 37.8 °C.[2][3] It should be kept away from heat, sparks, and open flames.

-

Irritation: It is reported to be an irritant to the skin, eyes, and respiratory system.[1][4]

-

Instability and Decomposition: A critical hazard is its instability. It is reported to decompose at room temperature, releasing hydrogen chloride gas.[2] This decomposition can lead to pressure buildup in sealed containers, potentially resulting in an explosion.[2]

-

Explosive Potential: The compound is described as highly explosive when shocked, exposed to heat, or through spontaneous chemical reaction.[2]

-

Reactivity: It can react vigorously with oxidizing materials.[2]

Table 2: GHS Classification for this compound

| GHS Classification | Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Physical Hazards | Flammable Liquids | GHS02 | Warning (assumed) | H226: Flammable liquid and vapor (assumed based on flash point) |

| Health Hazards | Skin Corrosion/Irritation | GHS07 | Warning (assumed) | H315: Causes skin irritation (inferred) |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning (assumed) | H319: Causes serious eye irritation (inferred) | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | GHS07 | Warning (assumed) | H335: May cause respiratory irritation (inferred) | |

| Other Hazards | GHS01 (assumed) | Danger (assumed) | May be explosive; risk of decomposition |

Note: The GHS classification presented here is inferred from qualitative descriptions and data for similar compounds. An official, verified GHS classification was not found.

Toxicological Information

No quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound was found in the searched sources. The absence of this data necessitates handling the compound with a high degree of caution, assuming high toxicity.

Table 3: Toxicological Data for this compound

| Exposure Route | Species | Value |

| Acute Oral Toxicity (LD50) | Data not available | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data for this compound were not available in the searched documents. Safety data such as that presented in this guide is typically determined through standardized testing methodologies, for example, those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These would include:

-

Flash Point Determination: Typically determined using methods like the Pensky-Martens closed-cup tester (OECD 115).

-

Acute Toxicity Studies: Acute oral, dermal, and inhalation toxicity (OECD 420, 402, and 403, respectively) are conducted on animal models to determine LD50 and LC50 values.

-

Irritation Studies: Skin and eye irritation tests (OECD 404 and 405) are performed to assess the potential for local tissue damage.

Handling, Storage, and Emergency Procedures

Given the significant hazards associated with this compound, stringent safety protocols are mandatory.

5.1 Safe Handling Workflow

The following diagram illustrates a logical workflow for safely handling this compound, emphasizing its flammability, irritancy, and instability.

Caption: Safe handling workflow for this compound.

5.2 Decomposition Pathway

The decomposition of this compound at room temperature is a significant hazard, primarily due to the release of hydrogen chloride (HCl) gas. This process can be accelerated by heat or the presence of certain impurities.

Caption: Decomposition pathway of this compound.

Conclusion

This compound is a valuable chemical intermediate, but it poses significant safety risks that require careful management. The primary hazards are its flammability, irritant properties, and, most critically, its tendency to decompose and potentially explode. The lack of comprehensive, publicly available quantitative safety data means that researchers, scientists, and drug development professionals must adopt a highly cautious approach. Adherence to a stringent safety workflow, use of appropriate personal protective equipment and engineering controls, and awareness of the compound's instability are essential for its safe use in a laboratory or industrial setting. Always consult the most recent Safety Data Sheet from the supplier before use.

References

- 1. CAS 617-88-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cas 617-88-9,2-Chloromethylfuran | lookchem [lookchem.com]

- 4. 2-CHLOROMETHYL-FURAN [chembk.com]

- 5. canbipharm.com [canbipharm.com]

- 6. This compound | C5H5ClO | CID 219520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloromethylfuran | 617-88-9 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-(Chloromethyl)furan: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)furan is a versatile heterocyclic organic compound characterized by a furan (B31954) ring substituted with a chloromethyl group at the 2-position. This reactive intermediate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the furfuryl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, key reactions with experimental insights, and its role in the synthesis of bioactive molecules.

Synonyms and Alternative Names

This compound is known by a variety of names in the scientific literature and chemical catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Name/Identifier |

| Systematic Name | This compound |

| Common Names | Furfuryl chloride, 2-Furylmethyl chloride, α-Furfuryl chloride |

| CAS Number | 617-88-9[1] |

| Molecular Formula | C5H5ClO[1] |

| InChI | InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2[1] |

| InChIKey | GANBJDIOIDQSGI-UHFFFAOYSA-N[1] |

| SMILES | C1=COC(=C1)CCl[1] |

| Other Names | Furan, 2-(chloromethyl)-; NSC 929; α-Furylmethyl chloride[1] |

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in many organic solvents but has limited solubility in water. A summary of its key physical and chemical properties is presented in Table 2.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 116.54 g/mol | [2] |

| Boiling Point | 138.9 °C at 760 mmHg | [3] |

| Density | 1.166 g/cm³ | [3] |

| Flash Point | 37.8 °C | [3] |

| Refractive Index | 1.478 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis and Reactivity

Synthesis

A common method for the preparation of this compound involves the reaction of furfuryl alcohol with a chlorinating agent.

Experimental Protocol: Synthesis of this compound from Furfuryl Alcohol

While a specific, detailed, and contemporary protocol for this exact transformation was not found in the immediate search results, a general and widely understood method involves the reaction of furfuryl alcohol with thionyl chloride (SOCl₂) or a mixture of concentrated hydrochloric acid and a dehydrating agent. The reaction is typically carried out in an inert solvent at controlled temperatures to minimize side reactions.

-

Reaction Scheme:

-

General Procedure:

-

Furfuryl alcohol is dissolved in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) in a reaction vessel equipped with a stirrer and a reflux condenser.

-

The solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be stirred for several hours to ensure complete reaction.

-

The reaction mixture is then carefully quenched with water or a mild base to neutralize excess acid.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation.

-

Reactivity and Key Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon. The furan ring activates the chloromethyl group towards SN1 and SN2 type reactions.

This compound readily reacts with a variety of nucleophiles to yield 2-substituted furans.

-

Reaction with Cyanide: The reaction with potassium cyanide is a classic example of nucleophilic substitution. Interestingly, this reaction can yield a mixture of "normal" (2-substituted) and "abnormal" (5-substituted) products, particularly in protic solvents. The proposed mechanism involves the formation of a resonance-stabilized carbocation intermediate, which can be attacked by the cyanide nucleophile at either the 2- or 5-position of the furan ring.[4] In protic solvents, a 60/40 ratio of 5- to 2-substituted products has been reported.[4]

-

Reaction with other Nucleophiles: Other nucleophiles such as alkoxides, phenoxides, and amines can also be used to displace the chloride and form new carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds.[5]

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Azide (B81097) Nucleophile

The following is a generalized protocol based on reactions with similar substrates.

-

To a solution of this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF (0.2 M), add sodium azide (1.2 equivalents).[6]

-

Stir the reaction mixture at room temperature for a specified period (e.g., 4 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.[6]

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.[6]

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals.

Synthesis of Ranitidine (B14927)

A prominent example is the use of a this compound derivative in the synthesis of Ranitidine (Zantac), a histamine (B1213489) H2-receptor antagonist used to treat stomach ulcers.[5] Although the direct precursor is a more complex derivative, the core furan-containing side chain is constructed using the reactivity of a chloromethylfuran intermediate. The synthesis involves the reaction of an appropriate thiol-containing intermediate with the electrophilic chloromethyl group of the furan derivative.[3][4]

Experimental Workflow: Synthesis of Ranitidine Intermediate

The following diagram illustrates a simplified workflow for a key step in a potential synthesis of a ranitidine precursor, highlighting the nucleophilic substitution on a this compound derivative.

Biological Activity and Toxicology

While specific toxicological data for this compound is not extensively detailed in the provided search results, the broader class of furan derivatives is known to exhibit a range of biological activities. Furan itself is a known hepatotoxicant and carcinogen in rodents.[7] Its toxicity is believed to be mediated by its metabolic activation to a reactive intermediate, cis-2-butene-1,4-dial, which can alkylate proteins and DNA.[7]

Derivatives of furan have been investigated for various therapeutic applications, including as antibacterial, antifungal, and anti-inflammatory agents. The biological activity is highly dependent on the nature and position of the substituents on the furan ring.

The genotoxic mode of action of some furan derivatives, such as 2-methylfuran, has been studied, indicating that they can cause DNA damage.[8] It is plausible that this compound, being a reactive alkylating agent, could also exhibit genotoxic effects. However, detailed studies on its specific mechanism of toxicity and its metabolic fate are required for a comprehensive risk assessment.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its rich chemistry, centered around nucleophilic substitution reactions, allows for the facile introduction of the furan moiety into complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and industrial settings. Further investigation into its detailed toxicological profile and biological mechanisms of action will be important for ensuring its responsible handling and application.

References

- 1. This compound | C5H5ClO | CID 219520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]

- 4. CN106892885A - A kind of method for synthesizing ranitidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 8. Genotoxic mode of action and threshold exploration of 2-methyl furan under 120-day sub-chronic exposure in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-(Chloromethyl)furan in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(chloromethyl)furan in common organic solvents. Despite a comprehensive review of available scientific literature, specific quantitative solubility data for this compound remains largely unpublished. This document provides a qualitative assessment of its solubility based on available information and presents a general, adaptable experimental protocol for the quantitative determination of the solubility of liquid compounds like this compound in organic solvents. This guide is intended to provide researchers with the necessary methodology to generate specific solubility data in their own laboratory settings.

Introduction to this compound

This compound is a substituted furan (B31954) derivative with the chemical formula C₅H₅ClO. It serves as a versatile intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, process design, purification, and formulation development.

Qualitative Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran (B95107) | ||||

| User-defined |

Researchers are encouraged to use the experimental protocol outlined in Section 4 to populate this table.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature. This method is widely applicable and can be adapted based on the specific solvent and available laboratory equipment.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled water bath or heating block

-

Glass vials with screw caps

-

Analytical balance (accurate to ±0.0001 g)

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven for drying

4.2. Experimental Procedure

-

Solvent Preparation: Add a known volume of the selected organic solvent to a series of glass vials.

-

Equilibration: Place the vials in a thermostatically controlled water bath set to the desired temperature and allow the solvent to thermally equilibrate.

-

Solute Addition: Add an excess amount of this compound to each vial to create a saturated solution. "Excess" is visually confirmed by the presence of a separate liquid phase of the solute after thorough mixing.

-

Saturation: Tightly cap the vials and allow them to equilibrate in the water bath for a sufficient period (e.g., 24-48 hours) with continuous stirring or periodic vigorous shaking to ensure saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the solution to stand undisturbed at the set temperature until the undissolved solute has settled, leaving a clear saturated supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear saturated supernatant using a pre-heated (to the experimental temperature) pipette or syringe to avoid precipitation.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed vial. This step is crucial to remove any remaining micro-droplets of undissolved solute.

-

Mass Determination of Saturated Solution: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Remove the solvent from the vial by evaporation. This can be done at room temperature in a fume hood, or more rapidly in an oven or vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination of Solute: Once the solvent is completely evaporated, weigh the vial containing the dry solute residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of Solute / Volume of Saturated Solution Withdrawn) * 100

Molar solubility and mole fraction can be subsequently calculated using the molecular weight of this compound (116.55 g/mol ) and the solvent properties.

4.3. Safety Precautions

-

This compound is a reactive and potentially hazardous compound. All work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)furan is a versatile bifunctional molecule featuring a furan (B31954) ring and a reactive chloromethyl group. The electron-rich nature of the furan ring and the good leaving group potential of the chloride ion make the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity profile has established this compound and its derivatives as valuable building blocks in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Furan-containing compounds exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them significant scaffolds in drug discovery.[1][2][3][4]

These application notes provide an overview of the nucleophilic substitution reactions of this compound, with a focus on its applications in the synthesis of pharmaceutically relevant compounds. Detailed protocols for key reactions are provided to guide researchers in their synthetic endeavors.

Reaction Mechanisms and Reactivity

The nucleophilic substitution reactions of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The furan ring's ability to stabilize an adjacent carbocation through resonance favors an S(_N)1 pathway, especially in polar protic solvents.[5] This resonance stabilization is analogous to that of a benzyl (B1604629) cation.

However, strong nucleophiles can favor an S(_N)2 pathway. Interestingly, studies have shown that in certain reactions, particularly with cyanide in protic solvents, a competing substitution can occur at the 5-position of the furan ring, leading to a mixture of products.[5][6] This is attributed to the delocalization of the positive charge onto the furan ring in the carbocation intermediate.

Applications in Drug Synthesis

The nucleophilic substitution of this compound derivatives is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Ranitidine (B14927) (Zantac), a widely used H(_2)-receptor antagonist for the treatment of peptic ulcers.[7][8][9][10][11] In the synthesis of Ranitidine, a derivative of this compound is reacted with a thiol-containing side chain.

Key Nucleophilic Substitution Reactions and Protocols

This section details the reaction of this compound with various classes of nucleophiles, providing experimental data and detailed protocols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a straightforward route to 2-(aminomethyl)furans, which are important intermediates in medicinal chemistry.[12][13][14]

Table 1: Synthesis of 2-(Aminomethyl)furan Derivatives

| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Diethylamine (B46881) | - | - | - | - | [15] |

| 2 | Methylamine | Acetonitrile | 40 | 3 | - | [7] |

| 3 | Dimethylamine | Methanol | RT | 1 | - | [9][10] |

Protocol: Synthesis of N-((furan-2-yl)methyl)diethylamine

This protocol is a general representation based on the reaction of 2,5-dialkyl-3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans with diethylamine.[15]

Materials:

-

This compound

-

Diethylamine (2 equivalents)

-

Anhydrous solvent (e.g., Diethyl ether or THF)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add diethylamine (2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated diethylamine hydrochloride.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation.

Workflow for Amine Substitution

Caption: General workflow for the synthesis of 2-(aminomethyl)furans.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and react readily with this compound to form 2-((alkylthio)methyl)furans.[16][17][18] This reaction is a key step in the synthesis of Ranitidine.[9][10][11]

Table 2: Synthesis of 2-((Alkylthio)methyl)furan Derivatives

| Entry | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-acetylcysteamine | Sodium hydride | THF | RT | Overnight | 91 | [9][10] |

| 2 | Butanethiol | - | - | - | - | - | [15] |

| 3 | Cysteamine | Conc. HCl | - | - | - | - | [10] |

Protocol: Synthesis of 5-[[(2-Acetamidoethyl)thio]methyl]furfural

This protocol is adapted from the synthesis of a Ranitidine precursor.[9][10]

Materials:

-

5-(Chloromethyl)furfural (CMF)

-

N-acetylcysteamine

-

Sodium hydride (95%)

-

Dry Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer and stir bar

-

Round-bottom flask and dropping funnel

Procedure:

-

To a solution of N-acetylcysteamine (1.0 equivalent) in dry THF under an inert atmosphere, add sodium hydride (1.2 equivalents).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Prepare a solution of 5-(chloromethyl)furfural (1.0 equivalent) in dry THF.

-

Add the CMF solution dropwise to the suspension over 10 minutes.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Add saturated brine to the residue and extract with dichloromethane (B109758) (2 x 50 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the drying agent by filtration and evaporate the solvent to obtain the product.

Reaction Scheme for Thiol Substitution

Caption: Nucleophilic substitution with a thiol.

Reaction with Other Nucleophiles

This compound also reacts with a variety of other nucleophiles. For example, reaction with aqueous potassium cyanide has been shown to produce a mixture of 2- and 5-substituted furanonitriles.[5][6] The reaction with alcohols can lead to the corresponding ethers.[19][20]

Table 3: Reactions with Cyanide and Alcohols

| Entry | Nucleophile | Solvent | Product(s) | Observations | Reference |

| 1 | KCN | Aqueous | 5-Methylene-2,5-dihydro-2-furonitrile and 2-Furonitrile | Product ratio dependent on conditions | [5][6] |

| 2 | Methanol | - | 5-Methoxymethylfurfural | HCl produced as a byproduct | [19] |

Conclusion

The nucleophilic substitution reactions of this compound are a powerful tool in organic synthesis, providing access to a diverse range of furan derivatives. These reactions are particularly valuable in the field of drug discovery and development, as exemplified by their application in the synthesis of Ranitidine. The protocols and data presented in these notes offer a practical guide for researchers working with this versatile building block. Further exploration of the reactivity of this compound with novel nucleophiles holds the potential for the discovery of new bioactive molecules.

References

- 1. Applications of furan and its derivative | PPTX [slideshare.net]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. organic chemistry - Reaction of potassium cyanide with this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]

- 8. CN106892885A - A kind of method for synthesizing ranitidine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 12. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 17. Thiol - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. cetjournal.it [cetjournal.it]

- 20. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Williamson Ether Synthesis of 2-(Alkoxymethyl)furans

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and a primary alkyl halide.[1] This SN2 reaction is widely utilized in both academic and industrial settings for the preparation of symmetrical and unsymmetrical ethers.[1] The furan (B31954) scaffold is a privileged structure in medicinal chemistry, with furan-containing compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[2][3][4] Consequently, the synthesis of novel furan derivatives remains a significant focus in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of a series of 2-(alkoxymethyl)furans via the Williamson ether synthesis, utilizing 2-(chloromethyl)furan as the electrophile and various alkoxides as nucleophiles. These 2-(alkoxymethyl)furan derivatives are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.[5]

Reaction Principle

The synthesis of 2-(alkoxymethyl)furans from this compound proceeds via a classic Williamson ether synthesis mechanism. The reaction involves the nucleophilic attack of an alkoxide ion on the electrophilic methylene (B1212753) carbon of this compound. This results in the displacement of the chloride leaving group and the formation of a new carbon-oxygen bond, yielding the desired ether product and an inorganic salt.

Caption: General reaction mechanism for the Williamson ether synthesis of 2-(alkoxymethyl)furans.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-(alkoxymethyl)furans from this compound.

| Alkoxide (R-ONa) | Alcohol (R-OH) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Methoxide | Methanol | 50 | 3 | >90 |

| Sodium Ethoxide | Ethanol | 50 | 3 | >90 |

| Sodium Propoxide | 1-Propanol | 50 | 3 | >90 |

| Sodium Butoxide | 1-Butanol | 50 | 3 | >90 |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Sodium metal or Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous alcohols (Methanol, Ethanol, 1-Propanol, 1-Butanol)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

General Procedure for the Synthesis of 2-(Alkoxymethyl)furans:

Step 1: Preparation of the Alkoxide

Method A: From Sodium Metal

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the desired anhydrous alcohol (e.g., 50 mL).

-

Carefully add sodium metal (1.1 equivalents relative to this compound) in small pieces to the alcohol with stirring. The reaction is exothermic and will generate hydrogen gas. Ensure proper ventilation.

-

Stir the mixture until all the sodium has reacted and a clear solution of the sodium alkoxide is formed.

Method B: From Sodium Hydride

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the desired anhydrous alcohol (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

Step 2: Williamson Ether Synthesis

-

Cool the freshly prepared alkoxide solution to 0 °C.

-

Slowly add this compound (1.0 equivalent) to the alkoxide solution with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to the temperature specified in the data table and maintain for the indicated reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for the synthesis and purification of 2-(alkoxymethyl)furans.

Characterization Data

2-(Methoxymethyl)furan

-

1H NMR (CDCl3, δ): 7.39 (dd, J=1.9, 0.9 Hz, 1H), 6.33 (dd, J=3.2, 1.9 Hz, 1H), 6.27 (d, J=3.2 Hz, 1H), 4.43 (s, 2H), 3.37 (s, 3H).

-

13C NMR (CDCl3, δ): 152.1, 142.8, 110.4, 108.3, 67.9, 58.1.

-

IR (neat, cm-1): 3115, 2925, 2854, 1598, 1505, 1108, 1012, 743.[6]

2-(Ethoxymethyl)furan

-

1H NMR (CDCl3, δ): 7.38 (m, 1H), 6.32 (m, 1H), 6.25 (d, J=3.1 Hz, 1H), 4.48 (s, 2H), 3.53 (q, J=7.0 Hz, 2H), 1.23 (t, J=7.0 Hz, 3H).

-

13C NMR (CDCl3, δ): 152.5, 142.6, 110.3, 107.9, 66.0, 65.7, 15.2.

-

IR (neat, cm-1): 3114, 2974, 2866, 1599, 1506, 1105, 1012, 742.

2-(Propoxymethyl)furan

-

1H NMR (CDCl3, δ): 7.38 (m, 1H), 6.32 (m, 1H), 6.25 (d, J=3.2 Hz, 1H), 4.47 (s, 2H), 3.42 (t, J=6.7 Hz, 2H), 1.62 (sext, J=7.1 Hz, 2H), 0.93 (t, J=7.4 Hz, 3H).

-

13C NMR (CDCl3, δ): 152.6, 142.5, 110.3, 107.8, 72.3, 65.9, 22.8, 10.5.

-

IR (neat, cm-1): 3114, 2964, 2875, 1599, 1506, 1107, 1012, 742.

2-(Butoxymethyl)furan

-

1H NMR (CDCl3, δ): 7.38 (m, 1H), 6.32 (m, 1H), 6.25 (d, J=3.2 Hz, 1H), 4.47 (s, 2H), 3.46 (t, J=6.6 Hz, 2H), 1.57 (quin, J=6.8 Hz, 2H), 1.38 (sext, J=7.4 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H).[7]

-

13C NMR (CDCl3, δ): 152.6, 142.5, 110.3, 107.8, 70.4, 65.9, 31.7, 19.3, 13.9.[7]

-

IR (neat, cm-1): 3114, 2958, 2871, 1599, 1506, 1108, 1012, 742.

Applications in Drug Development

Furan derivatives are integral to numerous clinically used drugs, including the antibacterial agent nitrofurantoin (B1679001) and the anti-ulcer medication ranitidine.[2][8] The 2-(alkoxymethyl)furan scaffold serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The ether linkage can act as a stable linker to other pharmacophores, while the furan ring itself can engage in various interactions with biological targets.[4]

The lipophilicity of the molecule can be fine-tuned by varying the length of the alkyl chain in the alkoxide, which can be crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The synthesized 2-(alkoxymethyl)furans can be further functionalized at the 5-position of the furan ring to introduce additional diversity and explore structure-activity relationships (SAR) in drug discovery programs. Research has shown that furan-containing compounds exhibit a wide range of biological activities, and these synthesized ethers provide a platform for the development of novel therapeutic agents.[5]

Caption: Logical relationship diagram illustrating the synthetic strategy and drug discovery potential.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. View of A Review on Biological and Medicinal Significance of Furan [journal.utripoli.edu.ly]

- 4. ijabbr.com [ijabbr.com]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Furan, 2-(methoxymethyl)- [webbook.nist.gov]

- 7. 2-(Butoxymethyl)furan | C9H14O2 | CID 42041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

Application Note: Synthesis of 2-(Aminomethyl)furan from 2-(Chloromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(aminomethyl)furan, a valuable building block in medicinal chemistry and drug development, from the starting material 2-(chloromethyl)furan. Two effective methods are presented: the Delépine reaction and the Gabriel synthesis. These methods offer reliable routes to the desired primary amine with good yields and purity. This application note includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the reaction pathways and experimental workflows.

Introduction

2-(Aminomethyl)furan and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The furan (B31954) moiety is a key structural feature in many drugs, and the aminomethyl group provides a reactive handle for further molecular elaboration. The conversion of this compound to 2-(aminomethyl)furan is a key transformation for accessing this important building block. This document outlines two robust and well-established named reactions for this synthesis: the Delépine reaction and the Gabriel synthesis. Both methods are suitable for laboratory-scale synthesis and offer distinct advantages and considerations.

Reaction Pathways

Two primary synthetic routes are detailed below. The Delépine reaction offers a one-pot synthesis of the primary amine hydrochloride, while the Gabriel synthesis proceeds via a phthalimide (B116566) intermediate, which can offer milder conditions for the final amine release.

Protocol 1: Delépine Reaction

The Delépine reaction involves the reaction of an alkyl halide with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed with acid to yield the primary amine.[1][2] This method is advantageous due to its simplicity and the use of readily available reagents.[1]

Caption: Delépine Reaction Pathway for 2-(Aminomethyl)furan Synthesis.

Protocol 2: Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[3][4] It involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine, typically using hydrazine (B178648).[3][5]

Caption: Gabriel Synthesis Pathway for 2-(Aminomethyl)furan.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of 2-(aminomethyl)furan via the Delépine and Gabriel methods.

| Parameter | Delépine Reaction | Gabriel Synthesis |

| Primary Reagents | Hexamethylenetetramine, HCl | Potassium phthalimide, Hydrazine |

| Solvent | Chloroform (B151607), Ethanol (B145695) | DMF, Ethanol |

| Reaction Temperature | Reflux | Room Temperature to Reflux |

| Reaction Time | 2-24 hours | 2-18 hours |

| Typical Yield | 60-80% | 70-90% |

| Product Form | Amine Hydrochloride Salt | Free Amine |

| Key Byproducts | Formaldehyde, Ammonium Chloride | Phthalhydrazide |

Experimental Protocols

Protocol 1: Synthesis of 2-(Aminomethyl)furan via Delépine Reaction

Materials:

-

This compound

-

Hexamethylenetetramine

-

Chloroform

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide (B78521)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Formation of the Quaternary Ammonium Salt

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hexamethylenetetramine (1.1 equivalents) in chloroform.

-